molecular formula C11H10O4 B3278998 3,4-Dimethoxy-2H-chromen-2-one CAS No. 6850-95-9

3,4-Dimethoxy-2H-chromen-2-one

Cat. No.: B3278998
CAS No.: 6850-95-9
M. Wt: 206.19 g/mol
InChI Key: JXGNMYHBTAZENZ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2H-chromen-2-one (CAS 6850-95-9) is a synthetic coumarin derivative of significant interest in various research fields. As a member of the coumarin family, it serves as a versatile building block and reference standard in chemical and pharmacological investigations . Researchers utilize this compound in the synthesis and study of more complex molecular structures, leveraging its dimethoxy-functionalized core to explore structure-activity relationships . While specific biological data for this compound is limited in the available literature, related dimethoxycoumarins, such as 5,7-dimethoxycoumarin (Citropten), are noted in preliminary research for their potential antimicrobial and anti-inflammatory properties . This suggests potential research applications for this compound in studying similar biological pathways. Its mechanism of action, like that of many coumarin derivatives, is likely complex and may involve interactions with various enzymatic systems, making it a candidate for exploratory biochemical research . This product is provided for research purposes within laboratory settings. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions (sealed in a dry environment at 2-8°C) are recommended to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-9-7-5-3-4-6-8(7)15-11(12)10(9)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGNMYHBTAZENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)OC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293340
Record name 3,4-Dimethoxy-2H-1-benzopyran-2-one
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Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-95-9
Record name 3,4-Dimethoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-2H-1-benzopyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,4 Dimethoxy 2h Chromen 2 One and Its Analogs

Chemo-selective and Regioselective Synthesis Strategies

The synthesis of specifically substituted chromen-2-ones like 3,4-Dimethoxy-2H-chromen-2-one hinges on achieving high levels of chemo- and regioselectivity. This involves controlling which functional groups react and at which position on the molecular scaffold, a critical challenge in the synthesis of complex organic molecules.

Traditional Condensation and Cyclization Protocols

The Pechmann condensation, first reported in 1883, remains a cornerstone for chromen-2-one synthesis due to its simplicity and the low cost of starting materials. echemcom.com This reaction typically involves the condensation of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. echemcom.comscispace.com The mechanism proceeds through an initial esterification or transesterification, followed by an intramolecular cyclization (a Michael addition) and subsequent dehydration to form the pyrone ring. scispace.com

Classic catalysts for this reaction are strong Brønsted acids like concentrated sulfuric acid, or Lewis acids such as aluminum chloride and zinc chloride. echemcom.com For instance, various substituted phenols can be reacted with β-keto esters under acidic conditions to yield a range of chromen-2-one derivatives. echemcom.com The synthesis of 5,7-Dimethoxy-4-methyl-2H-chromen-2-one, an analog of the target compound, was achieved in 95% yield from 3,5-dimethoxyphenol (B141022) and ethyl acetoacetate, demonstrating the efficacy of this traditional approach for methoxy-substituted coumarins. nih.gov

Modern One-Pot and Multicomponent Reaction Approaches

To enhance efficiency, reduce waste, and simplify procedures, modern synthetic chemistry has shifted towards one-pot and multicomponent reactions (MCRs). These strategies combine multiple reaction steps in a single flask, avoiding the need for isolating intermediates. chimicatechnoacta.ru MCRs are particularly powerful for building heterocyclic scaffolds. chimicatechnoacta.ru

Several MCRs have been developed for chromen-2-one analogs. An efficient one-pot, three-component synthesis of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives involves the reaction of 4-hydroxy-2H-chromen-2-one, various aromatic aldehydes, and malononitrile. samipubco.com This reaction, catalyzed by a reusable heterogeneous catalyst (DTP/SiO2), proceeds with high yields (87-95%) in a short time frame. samipubco.com Similarly, zinc chloride has been used to catalyze a three-component reaction between 4-hydroxycoumarin, benzaldehydes, and 1-alkyl-5-amino-pyrazoles to produce complex pyrazolopyridocoumarins. core.ac.uk These modern approaches highlight a move towards more environmentally benign and atom-economical synthetic routes. samipubco.com

Table 1: Comparison of Modern One-Pot and Multicomponent Reactions for Chromen-2-one Synthesis

Reaction Type Starting Materials Catalyst/Conditions Product Type Reference(s)
Three-Component Pyrano[3,2-c]chromene Synthesis 4-hydroxy-2H-chromen-2-one, Aromatic Aldehydes, Malononitrile DTP/SiO2, 60°C 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile samipubco.com
Three-Component Pyrazolopyridocoumarin Synthesis 4-hydroxycoumarin, Benzaldehydes, 1-alkyl-5-amino-pyrazoles ZnCl2, Ethanol, Reflux Pyrazolopyridocoumarins core.ac.uk
Ugi Four-Component Reaction (Ugi-4CR) Furochromonecarbaldehyde, Amines, Isocyanates, Carboxylic Acids Methanol, RT Substituted (quinoxalin-2-yl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one globalresearchonline.net
Three-Component Thiazolylcoumarin Synthesis Chalcones, Thiosemicarbazide, 3-(2-bromoacetyl) coumarins aq. NaOH, Ethanol, Reflux 3-(2-(4,5-dihydro-3,5-diphenylpyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one researchgate.net

Catalytic Systems in Chromen-2-one Synthesis

Catalysis is central to the synthesis of 2H-chromen-2-ones, offering pathways that are faster, more selective, and require milder conditions than traditional stoichiometric reactions. Both acid-base and metal-based catalysts, in homogeneous and heterogeneous forms, have been extensively developed.

Lewis Acid and Brønsted Acid Catalysis

Both Lewis and Brønsted acids are widely employed to catalyze the formation of the chromen-2-one ring. In the Pechmann condensation, Brønsted acids protonate carbonyl groups to facilitate nucleophilic attack, while Lewis acids like FeCl3, AlCl3, and ZnCl2 activate the substrates by coordinating to oxygen atoms, enhancing their electrophilicity. echemcom.comscispace.comresearchgate.net Dipyridine copper chloride, a Lewis acid, has been shown to promote Pechmann condensations, with microwave irradiation accelerating the reaction. encyclopedia.pub

More advanced strategies employ cooperative catalysis. A novel system using a Brønsted acid (BINOL-phosphoric acid) and a Lewis acid (Yb(OTf)3) together was developed for the asymmetric addition of diazoacetate to 2H-chromene acetals, providing access to valuable chiral C2-substituted chromenes. nih.gov Boronic acids, in combination with Brønsted acids, have also been used as co-catalyst systems for synthesizing 2H-chromenes from phenols and α,β-unsaturated carbonyls. researchgate.net Furthermore, Brønsted acidic ionic liquids have been utilized as efficient and recyclable catalysts for Pechmann condensations under solvent-free conditions, representing a greener alternative. nih.gov

Heterogeneous and Homogeneous Catalysis

Catalysts for chromen-2-one synthesis can be classified as either homogeneous (dissolved in the reaction medium) or heterogeneous (in a separate phase). researchgate.net Homogeneous catalysts, such as soluble Lewis acids (e.g., TiCl4, ZnCl2), are common but can be difficult to separate from the product and are often corrosive and non-recyclable. echemcom.comresearchgate.net

Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and often milder reaction conditions. samipubco.comresearchgate.net Examples include silica-supported perchloric acid (HClO4-SiO2), cation-exchange resins like Amberlyst-15, and silica-supported diphosphoric acid (DTP/SiO2). echemcom.comsamipubco.com These solid acid catalysts have been successfully used in Pechmann reactions and multicomponent syntheses of chromene derivatives, often leading to high yields and cleaner reactions. echemcom.comsamipubco.com The development of magnetic nanocatalysts, which can be easily recovered using an external magnet, further advances the goal of sustainable chemical synthesis. researchgate.net

Table 2: Comparison of Heterogeneous and Homogeneous Catalysts in Chromen-2-one Synthesis

Catalyst Type Reaction Key Advantage(s) Reference(s)
Sulfuric Acid (H2SO4) Homogeneous Pechmann Condensation Low cost, strong acid echemcom.com
Ferric Chloride (FeCl3) Homogeneous Pechmann Condensation Lewis acid catalysis, effective researchgate.net
Yb(OTf)3 / BINOL-phosphoric acid Homogeneous Asymmetric addition to chromene acetals Dual catalytic system, high enantioselectivity nih.gov
DTP/SiO2 Heterogeneous Multicomponent Synthesis Reusable, high yield, simple workup samipubco.com
HClO4-SiO2 Heterogeneous Pechmann Condensation Low cost, shorter reaction time echemcom.com
Amberlyst-15 Heterogeneous Pechmann Condensation Solid acid, reusable echemcom.com
[Et3NH][HSO4] (Ionic Liquid) Homogeneous Three-component synthesis Reusable, solvent-free conditions mdpi.com

Domino and Tandem Reaction Sequences

Domino and tandem reactions represent a highly sophisticated class of one-pot syntheses where a sequence of reactions occurs without the addition of new reagents, as the functionality for each subsequent step is generated in the preceding one. mdpi.com These processes are exceptionally efficient for constructing complex molecular architectures from simple precursors.

A notable example is the synthesis of a 3-aryl-2H-chromen-2-one derivative through a five-step domino sequence. mdpi.comresearchgate.net Starting from a diastereomeric mixture of cis- and trans-3-aryl-3,4-dihydroisocoumarin-4-carboxylic acids, treatment with hydrobromic acid triggers a cascade of demethylation, lactone ring-opening, elimination, isomerization, lactone ring closure, and decarboxylation to afford the final product in high yield (92%). mdpi.comresearchgate.netresearchgate.net

Organocatalytic tandem reactions have also been developed for the asymmetric synthesis of 2H-chromenes. d-nb.info For example, the reaction of salicylaldehydes with α,β-unsaturated aldehydes can proceed via a tandem oxa-Michael–aldol sequence, catalyzed by chiral amines, to produce enantiomerically enriched 2H-chromene derivatives. d-nb.infobeilstein-journals.org Another powerful strategy is the Mn(III)-catalysed domino process that transforms 2-hydroxybenzyl alcohols and 4-hydroxy-2H-chromen-2-ones into C-3 substituted dihydrocoumarins through a sequence of o-quinone methide formation, Michael addition, and intramolecular transesterification. rsc.org These elegant reaction cascades provide rapid access to diverse and complex chromen-2-one structures.

Sustainable and Green Chemistry Approaches in Synthetic Research

The synthesis of coumarins has traditionally relied on classic condensation reactions such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions. nih.govsigmaaldrich.com While effective, these methods often involve harsh conditions, hazardous solvents, and catalysts that are not environmentally friendly. researchgate.netresearchgate.net Modern synthetic chemistry has seen a significant shift towards sustainable practices, aiming to reduce waste, energy consumption, and the use of toxic substances. nih.govresearchgate.net These green chemistry principles have been successfully applied to the synthesis of various coumarin (B35378) derivatives, offering cleaner and more efficient alternatives. researchgate.netresearchgate.net

Green approaches to coumarin synthesis include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the implementation of solvent-free reaction conditions and the use of recyclable catalysts. researchgate.netresearchgate.net For instance, the Pechmann condensation, a cornerstone of coumarin synthesis, has been adapted to greener conditions by using solid acid catalysts or ionic liquids, which can often be recovered and reused. rsc.orgorganic-chemistry.org Similarly, the Knoevenagel condensation for the synthesis of 3-substituted coumarins has been effectively performed in water or under solvent-free conditions, significantly reducing the environmental impact. researchgate.netafricanjournalofbiomedicalresearch.com

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, has also emerged as a powerful green tool for organic synthesis, including that of coumarins. This solvent-free method can lead to high yields in short reaction times. researchgate.net Another sustainable strategy is photoredox catalysis, which utilizes visible light to drive chemical transformations, often under mild conditions. A recent study demonstrated the synthesis of 3-acylmethylated coumarins in water using a photoredox catalyst, eliminating the need for organic solvents and harsh oxidants.

While specific green synthetic routes for this compound are not extensively documented in publicly available literature, the principles can be applied to its synthesis. For example, a potential green approach could involve a modified Pechmann condensation of a suitably substituted phenol with a β-ketoester bearing the required methoxy (B1213986) groups, under solvent-free conditions with a recyclable solid acid catalyst.

Table 1: Examples of Green Synthesis Methodologies for Coumarin Analogs

Reaction TypeStarting MaterialsGreen ConditionsProductYield (%)Reference
Pechmann CondensationPhenols, β-ketoestersSolvent-free, reusable catalyst (e.g., humic acid)Substituted coumarins91-99 wikipedia.org
Knoevenagel Condensation2-hydroxybenzaldehydes, active methylene (B1212753) compoundsWater, ammonium (B1175870) chloride catalyst3-substituted coumarinsGood to excellent researchgate.netafricanjournalofbiomedicalresearch.com
Mechanochemical SynthesisPhenol derivatives, β-ketoestersBall milling, solvent-free, methanesulfonic acid catalystSimple coumarinsHigh researchgate.net
Photoredox CatalysisArylalkynoates, α-bromoketonesWater, visible light, photocatalyst3-acylmethylated coumarinsModerate to excellent rsc.org

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. illinois.edu Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and can exhibit remarkable regio- and stereoselectivity. mdpi.com For coumarin synthesis, various enzyme classes, including hydrolases (like lipases), oxidoreductases, and transferases, have been explored. mdpi.commdpi.com

Lipases, for example, have been used for the regioselective acylation and deacylation of hydroxylated coumarins, a crucial step in the synthesis of many bioactive derivatives. mdpi.com Oxidoreductases, such as cytochrome P450 enzymes, can introduce hydroxyl groups onto the coumarin scaffold with high precision. While the direct biocatalytic synthesis of this compound has not been specifically reported, enzymatic methods could potentially be employed for the selective methylation of a dihydroxycoumarin precursor.

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient and selective reaction pathways. chemrxiv.org This approach can be particularly useful for the synthesis of complex molecules where certain transformations are challenging to achieve with high selectivity using purely chemical methods. For instance, a chemical synthesis could be used to construct the basic coumarin ring, followed by an enzymatic step for specific functional group modifications, such as glycosylation or hydroxylation. semanticscholar.org An engineered C-glycosyltransferase has been successfully used for the C-glucosylation of various coumarin derivatives, showcasing the potential of chemoenzymatic strategies.

The application of biocatalysis to coumarin synthesis is a growing field, with ongoing research into discovering and engineering new enzymes with desired activities and substrate specificities. mdpi.comnih.gov These advancements hold promise for the future development of sustainable and efficient routes to a wide range of coumarin derivatives, including this compound.

Table 2: Examples of Biocatalytic and Chemoenzymatic Reactions for Coumarin Analogs

Enzyme/MethodSubstrateReaction TypeProductKey FeatureReference
Rhizopus oryzae Lipase (ROL)7,8-dihydroxy-4-methylcoumarinRegioselective acylation8-acyloxy-7-hydroxy-4-methylcoumarinsHigh regioselectivity mdpi.com
Engineered C-GlycosyltransferaseCoumarin derivativesC-glucosylationCoumarin C-glucosidesSynthesis of novel bioactive compounds
Sialic acid aldolaseC5-modified mannosamine (B8667444) derivativesAldol additionC8-modified sialic acidsPreparative synthesis of modified sugars nih.gov
LaccaseSalicyl alcoholOxidationSalicylaldehydeChemoenzymatic one-pot synthesis of coumarin-3-carboxylic acid nih.gov

Advanced Vibrational Spectroscopy for Functional Group Characterization

Infrared (IR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Infrared (IR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy are powerful non-destructive techniques used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrational frequencies of different chemical bonds.

For this compound, the IR and ATR-FTIR spectra are expected to be dominated by the characteristic vibrations of the coumarin core and the methoxy functional groups. The key absorption bands would arise from the C=O (carbonyl) stretching of the lactone ring, C-O-C (ether) stretches of the methoxy groups, C=C stretching of the aromatic and pyrone rings, and C-H vibrations.

While the principles of IR and ATR-FTIR are similar, ATR-FTIR is often preferred for solid samples as it requires minimal sample preparation and analyzes the surface of the material. The penetration depth of the evanescent wave in ATR-FTIR is typically a few micrometers. The spectra obtained from both methods are generally comparable, though peak intensities and positions can vary slightly.

Detailed Research Findings

Although specific experimental spectra for this compound are not found in the reviewed literature, analysis of related coumarin derivatives allows for the prediction of its characteristic spectral features. For instance, the IR spectra of various substituted coumarins consistently show a strong absorption band for the lactone carbonyl group. In many coumarin derivatives, the C-O stretching vibrations are also clearly identifiable. researchgate.net

The expected vibrational frequencies for this compound are summarized in the table below. These are based on the typical ranges for the functional groups present in the molecule.

Table 1: Predicted Infrared (IR) and ATR-FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~1720-1750C=O stretchα,β-Unsaturated LactoneStrong
~1600-1450C=C stretchAromatic & Pyrone RingMedium to Strong
~1250-1300 & ~1020-1080C-O-C stretch (asymmetric & symmetric)Aryl-alkyl etherStrong
~2840-2960C-H stretchMethoxy (-OCH₃)Medium
~3010-3100C-H stretchAromaticMedium to Weak
~1100-1200C-O stretchLactoneStrong
~750-900C-H bend (out-of-plane)AromaticStrong

The precise position of the C=O stretching frequency can be influenced by the electronic effects of the substituents on the coumarin ring. The electron-donating methoxy groups at the 3 and 4 positions are expected to influence the electron density of the pyrone ring, which in turn would affect the carbonyl bond character and its absorption frequency.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern of reflections is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined.

Detailed Research Findings

As of the latest literature review, a crystal structure for this compound has not been reported. However, crystallographic studies on closely related coumarin derivatives, such as 5,7-dimethoxy-2H-chromen-2-one, reveal key structural features that can be extrapolated. For example, the coumarin ring system in these derivatives is typically planar or nearly planar.

An X-ray crystallographic analysis of this compound would determine several key parameters, which are outlined in the table below. These parameters define the unit cell of the crystal and the quality of the structural determination. The planarity of the coumarin core and the orientation of the methoxy groups relative to the ring system would be of particular interest. Intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which are common in the crystal packing of aromatic compounds, would also be revealed.

Table 2: Crystallographic Data Parameters for this compound

ParameterDescriptionValue
Chemical FormulaThe elemental composition of the molecule.C₁₁H₁₀O₄
Formula WeightThe mass of one mole of the compound.206.19 g/mol
Crystal SystemThe symmetry system of the crystal lattice.Not available in published literature
Space GroupThe specific symmetry group of the crystal.Not available in published literature
a, b, c (Å)The dimensions of the unit cell.Not available in published literature
α, β, γ (°)The angles of the unit cell.Not available in published literature
V (ų)The volume of the unit cell.Not available in published literature
ZThe number of molecules in the unit cell.Not available in published literature
Dcalc (g/cm³)The calculated density of the crystal.Not available in published literature
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Not available in published literature

The determination of the crystal structure would provide the ultimate confirmation of the molecular geometry and would be invaluable for structure-activity relationship studies and in understanding the physicochemical properties of this compound in the solid state.

Structural Specificity of 3,4 Dimethoxy 2h Chromen 2 One and Its Position As a Core Research Interest

While many dimethoxy coumarin (B35378) isomers have been investigated, 3,4-Dimethoxy-2H-chromen-2-one holds a unique position due to the specific arrangement of its methoxy (B1213986) groups.

The placement of methoxy groups at both the 3 and 4 positions of the coumarin ring is a key structural feature. This substitution pattern influences the electronic properties and steric environment of the molecule, which in turn can affect its reactivity and biological interactions.

Research on this compound has included its investigation in the context of developing potential therapeutic agents. For example, it has been included in studies screening for compounds with potential activity against leishmaniasis, a parasitic disease. ujpronline.comujpronline.com The specific arrangement of the methoxy groups in this compound makes it a distinct entity for further scientific exploration and a valuable subject for comparative studies against other dimethoxy coumarin isomers.

Structure Activity Relationship Sar and Derivatization Studies of 3,4 Dimethoxy 2h Chromen 2 One Analogs

Rational Design and Synthesis of Chemically Modified Derivatives

The rational design of 3,4-Dimethoxy-2H-chromen-2-one analogs focuses on strategic modifications of its core structure to probe interactions with biological targets and optimize activity. Synthetic strategies often build upon established methods for coumarin (B35378) synthesis, such as the Perkin, Pechmann, or Knoevenagel reactions, adapted to introduce desired functionalities. nih.gov

The position and nature of the methoxy (B1213986) groups on the benzene ring of the chromen-2-one scaffold are critical determinants of biological activity. Researchers have synthesized and studied various positional isomers to understand the influence of methoxy group placement.

Key findings from these studies include:

Synthesis of Isomers: The synthesis of various naturally occurring and synthetic coumarins demonstrates the feasibility of placing methoxy and hydroxy groups at different positions on the benzene ring. nih.gov For instance, compounds like 7-hydroxy-6,8-dimethoxy-2H-chromen-2-one (Isofraxidin) and 6,7-dimethoxy-2H-chromen-2-one (Scoparone) are well-characterized positional isomers. nih.govnih.gov

Influence of Methoxy Position: In a study of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides, a series of analogs were designed where the arylsulfonamide group was varied. A 3,4-dimethoxybenzenesulfonyl group was found to confer the strongest inhibitory effect on the HIF-1 activated transcription pathway, highlighting the importance of this specific substitution pattern. nih.gov

Modification to Other Alkoxy or Hydroxy Groups: The conversion of methoxy groups to other alkoxy groups, such as ethoxy, or their demethylation to hydroxyl groups, can significantly impact activity. For example, the synthesis of 7-hydroxy-6-ethoxycoumarin has been reported, showcasing the chemical tractability of such modifications. nih.gov The presence of hydroxyl groups can introduce new hydrogen bonding capabilities, potentially altering target interaction and pharmacological properties.

Compound NameSubstitution PatternSynthesis Method Reference
Isofraxidin7-Hydroxy-6,8-dimethoxyWittig reaction nih.govnih.gov
Scopoletin (B1681571)7-Hydroxy-6-methoxyWittig reaction nih.gov
Scoparone (B1681568)6,7-DimethoxyWittig reaction nih.gov
Daphnetin7,8-DihydroxyWittig reaction nih.gov

Modifications to both the α-pyrone and the fused benzene ring are common strategies to explore the SAR of the coumarin scaffold.

Pyrone Ring Substitution: The C3 and C4 positions of the pyrone ring are frequent targets for derivatization. Introducing substituents at the C3 position, such as acetyl groups, can serve as a handle for further chemical modifications. For example, 3-acetyl-2H-chromen-2-one derivatives are common intermediates for creating more complex molecules. mdpi.com These intermediates can be used to synthesize hybrids with other bioactive moieties. mdpi.com

Benzene Ring Substitution: The benzene ring offers multiple positions (C5, C6, C7, C8) for substitution, allowing for fine-tuning of the molecule's electronic and steric properties.

Nitration: The nitration of coumarin scaffolds, such as 4,7-dimethylcoumarin, using nitric acid and sulfuric acid can yield various nitro-isomers depending on reaction conditions like temperature. chemmethod.comchemmethod.com For example, 6-nitro and 8-nitro derivatives can be selectively synthesized, and further reaction can lead to di- and tri-nitro compounds like 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one. chemmethod.comchemmethod.com

Reduction of Nitro Groups: The resulting nitrocoumarins can be subsequently reduced to form aminocoumarins, introducing a basic functional group that can alter the molecule's physicochemical properties and biological activity. chemmethod.comchemmethod.com

Halogenation and Other Substitutions: The introduction of halogens or other functional groups onto the benzene ring is another common derivatization strategy to modulate activity.

Derivative TypePosition of SubstitutionSynthetic ReactionPrecursor Example
Nitro-coumarinC6, C8, or C3/C6Nitration (HNO₃/H₂SO₄)4,7-dimethyl-chromen-2-one chemmethod.comchemmethod.com
Amino-coumarinC6 or C8Reduction of nitro group6-nitro-4,7-dimethyl-chromen-2-one chemmethod.comchemmethod.com
Acetyl-coumarinC3Pechmann CondensationSalicylaldehyde derivatives mdpi.com

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. Fusing or linking the coumarin scaffold with other bioactive heterocycles like pyrazoles and pyrimidines can lead to novel compounds with unique or enhanced biological profiles. mdpi.com

Pyrazolo[3,4-d]pyrimidines: This scaffold is a known inhibitor of kinases such as c-Src. nih.gov A molecular hybridization approach has been applied to combine the pyrazolo[3,4-d]pyrimidine core with other kinase inhibitors to generate new generations of potent inhibitors. nih.gov This strategy could be conceptually applied to coumarin derivatives to create novel kinase inhibitors.

Thieno[2,3-d]pyrimidines: Derivatives of this scaffold have been synthesized and shown to possess significant antimicrobial and antifungal activity. nih.gov Hybridization with a coumarin moiety could potentially modulate this activity or introduce new therapeutic properties.

General Heterocyclic Fusions: The fusion of various five-membered aromatic heterocycles, including pyrazoles, imidazoles, and thiazoles, to the 3,4-position of the coumarin ring is a well-explored synthetic approach to generate chemical diversity. mdpi.com These fused systems often exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is instrumental in understanding the physicochemical properties that govern activity and in predicting the potency of novel, unsynthesized analogs.

2D-QSAR: In 2D-QSAR studies, descriptors calculated from the two-dimensional structure of the molecules (e.g., topological, electronic, and physicochemical properties) are correlated with biological activity. For a series of dihydropyrimidinone derivatives, a 2D-QSAR analysis revealed the importance of topological and autocorrelated descriptors in influencing anticancer activity. nih.gov The statistical validity of such models is often confirmed by high correlation coefficients (R²) and cross-validation coefficients (Q²). nih.gov

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of molecules. These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity.

Methodology: A typical 3D-QSAR study involves aligning a set of active molecules, calculating steric and electrostatic fields around them, and using statistical methods like Partial Least Squares (PLS) to correlate these fields with biological activity. nih.govpharmacophorejournal.com

Predictive Power: A well-constructed 3D-QSAR model exhibits good predictive power, as indicated by statistical parameters like r² (correlation coefficient) and q² (cross-validated correlation coefficient). researchgate.net For example, a 3D-QSAR model for a series of flavone analogs showed a q² of 0.67 and an r² of 0.89, indicating a robust and predictive model. researchgate.net

Application: These models can be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity, thereby accelerating the drug discovery process. researchgate.netmdpi.com For instance, a pharmacophore-based 3D-QSAR model for quinoline derivatives was successfully used to identify novel tubulin inhibitors. nih.gov

QSAR Model TypeKey DescriptorsStatistical ParametersApplication Example
2D-QSARTopological, AutocorrelationR², Q²Predicting anticancer activity of dihydropyrimidinones nih.gov
3D-QSAR (CoMFA/CoMSIA)Steric, Electrostatic Fieldsr², q², pred_r²Identifying key features for PfM18AAP inhibitors nih.gov
Pharmacophore-based 3D-QSARH-bond donors/acceptors, Aromatic ringsR², Q², F-valueScreening for novel tubulin inhibitors nih.gov

Interpretation of Structure-Activity Relationship (SAR) through Biological Evaluation

The biological evaluation of rationally designed and synthesized analogs is the ultimate step in defining the SAR. By comparing the activities of structurally related compounds, researchers can deduce the influence of specific functional groups and substitution patterns.

Key SAR interpretations for coumarin derivatives include:

Importance of Methoxy/Hydroxy Groups: The presence and position of methoxy and hydroxyl groups on the benzene ring are crucial. In one study on arylsulfonamide analogs, a 3,4-dimethoxy substitution on the benzenesulfonyl moiety was found to be optimal for potent inhibition of the HIF-1 pathway. nih.gov This suggests that the electronic and steric properties conferred by this specific arrangement are key for target binding.

Influence of Substituents on the Benzene Ring: The introduction of different substituents on the benzene ring can drastically alter biological activity. For instance, in a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, a compound bearing a m-methoxyphenyl group exhibited potent and broad-spectrum antibacterial activity. nih.gov This indicates that electronic and lipophilic properties of substituents on the aromatic ring play a significant role.

Role of the C3-Substituent: The nature of the substituent at the C3 position of the pyrone ring is often critical. In a series of 3-substituted coumarin derivatives designed as carbonic anhydrase inhibitors, modifications at this position, such as the introduction of piperazine-1-carbonyl moieties, led to potent and selective inhibitors. nih.gov

Hybridization Effects: Combining the coumarin scaffold with other bioactive heterocycles can lead to synergistic or novel activities. The evaluation of coumarin-thiazole hybrids has demonstrated their potential as anticancer agents. mdpi.com

The systematic evaluation of these derivatives allows for the construction of a comprehensive SAR profile, guiding future design efforts to create more potent and selective analogs of this compound.

Molecular Mechanisms of Biological Activity and Biochemical Interactions

Enzyme Modulation and Inhibition Profiles

The interaction of coumarin (B35378) derivatives with various enzymes is a key aspect of their biological activity. Research into specific analogs provides insights into potential, though unconfirmed, activities for 3,4-Dimethoxy-2H-chromen-2-one.

Specific Enzyme Inhibition (e.g., Enolase, Monoamine Oxidases MAO-A/B, Protein Kinases, Phosphatases)

While direct studies on this compound are not prevalent, research on the broader coumarin scaffold highlights significant inhibitory potential against several enzyme classes. Coumarin derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. acs.orgnih.gov Inhibition of these enzymes is a therapeutic strategy for neurological disorders. nih.govmdpi.com

Additionally, the coumarin structure is a versatile scaffold for developing protein kinase inhibitors. chapman.eduresearchgate.net For instance, certain derivatives have been synthesized and evaluated as potential inhibitors for Glycogen synthase kinase-3 (GSK-3β), an enzyme implicated in various diseases, including Alzheimer's. researchgate.net However, specific inhibitory data for this compound against enolase, specific protein kinases, or phosphatases is not detailed in the currently available literature.

In Vitro Enzymatic Assay Methodologies

The evaluation of enzyme inhibition by coumarin derivatives typically involves established in vitro assays. For monoamine oxidase, activity is commonly measured using methods that detect the product of the enzymatic reaction, often through fluorescence or absorbance. For protein kinases, assays like the ADP-Glo™ Kinase Assay are employed, which quantify the amount of ADP produced during the kinase reaction as a measure of enzyme activity. researchgate.net The inhibitory potential of a compound is generally expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Receptor Binding and Cellular Signaling Pathway Modulation

The ability of coumarins to modulate cellular signaling pathways is fundamental to their pharmacological effects. These pathways govern cellular processes such as growth, inflammation, and response to stress.

Modulation of Pathways (e.g., AKT/mTOR, Nrf2/HO-1, NF-κB, HIF-1)

Scientific literature indicates that coumarin derivatives can influence several key signaling pathways. A study on a hybrid molecule containing a coumarin core and a 3,4-dimethoxybenzylidene hydrazinyl moiety demonstrated significant anti-inflammatory properties. nih.gov This compound was found to upregulate the Nrf2/HO-1 signaling pathway while downregulating the AKT/mTOR and NF-κB pathways. nih.gov

AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. researchgate.netmdpi.commdpi.com Its downregulation, as seen with the 3,4-dimethoxybenzylidene hydrazinyl coumarin analog, is a mechanism often associated with anti-inflammatory and anti-cancer effects. nih.gov

Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) axis is a critical cytoprotective pathway that responds to oxidative stress. mdpi.comnih.govnih.gov Upregulation of this pathway by the aforementioned coumarin derivative enhances the cell's antioxidant defenses. nih.gov

NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway is a key regulator of inflammation. researchgate.netmdpi.com Inhibition of this pathway, which reduces the production of pro-inflammatory cytokines, is a significant component of the anti-inflammatory effects of many coumarin compounds. nih.govnih.govnih.gov

HIF-1 Pathway: The hypoxia-inducible factor-1 (HIF-1) pathway is essential for cellular adaptation to low oxygen levels and is implicated in cancer progression. nih.govnih.gov While coumarins have been investigated as modulators of this pathway, specific data on this compound is not available.

Below is a table summarizing the observed effects of a coumarin derivative bearing a 3,4-dimethoxybenzylidene moiety on key signaling pathways.

Signaling PathwayObserved Effect of DerivativeAssociated Cellular Response
AKT/mTORDownregulationInhibition of cell growth and proliferation
Nrf2/HO-1UpregulationEnhanced antioxidant and cytoprotective defense
NF-κBDownregulationReduction of inflammatory response

Cellular Target Engagement Studies

Determining if a compound reaches and binds to its intended target within a cell is crucial for drug development. Cellular target engagement can be assessed using various techniques. The Cellular Thermal Shift Assay (CETSA) is one such method, which measures the change in the thermal stability of a target protein upon ligand binding. nih.govnih.gov Other methods include bioluminescence resonance energy transfer (BRET) and fluorescence anisotropy, which can provide quantitative data on drug-target interactions in a live cell environment. nih.gov Specific cellular target engagement studies for this compound have not been reported in the reviewed literature.

Mechanistic Basis of Antioxidant Effects

Many coumarin derivatives exhibit antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS). eco-vector.commdpi.comsysrevpharm.orgpharmpharm.ru This activity is often linked to the chemical structure of the coumarin molecule. The presence and position of substituent groups, such as hydroxyl or methoxy (B1213986) groups, on the coumarin ring can significantly influence its ability to donate hydrogen atoms or electrons to scavenge free radicals. researchgate.net While the general antioxidant potential of the coumarin class is well-documented, specific mechanistic studies detailing the antioxidant action of this compound, such as its radical scavenging capacity or its effect on lipid peroxidation, are not specified in the available research.

Free Radical Scavenging Mechanisms

Derivatives of the 2H-chromen-2-one scaffold are recognized for their antioxidant properties, which are often attributed to their ability to act as free radical scavengers. nih.gov This activity is crucial in mitigating the damaging effects of reactive oxygen species (ROS) within the body. mdpi.com The primary mechanism involves the donation of a hydrogen atom from a hydroxyl group on the coumarin ring to a free radical, which neutralizes the radical and interrupts the chain reaction of oxidation. mdpi.com

The antioxidant capacity is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govnih.gov In the DPPH assay, the antioxidant reduces the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine. mdpi.com The presence of hydroxyl and methoxy groups on the chromenone ring can significantly influence this activity. For instance, studies on various hydroxylated coumarins demonstrate their potential as potent metal chelators and free radical scavengers, which is characteristic of phenolic behavior. nih.gov The scavenging activity of these compounds is often compared to standard antioxidants like ascorbic acid and gallic acid. sysrevpharm.org

Antioxidant Activity of Selected Coumarin Derivatives
CompoundAssayActivity (IC50 or EC50)Reference
Isofraxidin (7-Hydroxy-6,8-dimethoxy-2H-chromen-2-one)DPPH78.01 µM (EC50) nih.gov
Scopoletin (B1681571)DPPH65.89 µM (EC50) nih.gov
(E)-2-cyano-3-but-2-enoic acid derivative of 4-hydroxy-2H-chromen-2-oneTAC324.01 µg/mL nih.gov
Gallic acid hydrateABTS1.03 ± 0.25 μg/mL (IC50) nih.gov
QuercetinABTS1.89 ± 0.33 μg/mL (IC50) nih.gov

Redox Regulation and Oxidative Stress Pathways

Beyond direct radical scavenging, 2H-chromen-2-one derivatives can influence cellular redox homeostasis by modulating key signaling pathways. A critical pathway in cellular defense against oxidative stress is the Keap1/Nrf2/ARE (Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. frontiersin.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, often referred to as phase II enzymes. nih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. nih.gov In the presence of oxidative stress or chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of its target genes. frontiersin.org This leads to the upregulation of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). frontiersin.org Studies have shown that certain natural compounds, including some coumarin derivatives, can activate this Nrf2 signaling pathway, thereby enhancing the cell's intrinsic antioxidant defenses and protecting it from oxidative damage. frontiersin.orgnih.gov This activation represents an indirect antioxidant mechanism that can provide long-lasting protection against cellular stress. frontiersin.org

Proposed Mechanisms of Antimicrobial Action

The antimicrobial properties of coumarin derivatives have been extensively investigated. These compounds exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.

Inhibition of Microbial Growth (e.g., Gram-positive, Gram-negative Bacteria, Fungi)

The antimicrobial efficacy of 2H-chromen-2-one derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. idexx.dknih.gov The structure of the coumarin derivative, including the type and position of substituents on the chromenone ring, plays a crucial role in its antimicrobial activity. ejmse.roresearchgate.net

Research has demonstrated that various synthetic derivatives of 2H-chromen-2-one show significant inhibitory activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Candida albicans and Aspergillus niger. ejmse.roresearchgate.netnih.govjmchemsci.com For example, certain coumarin-thiadiazole hybrids have shown potent activity, with zones of inhibition ranging from 15 to 22 mm against several bacterial strains. jmchemsci.com The mechanism of action is believed to involve interference with microbial cellular processes, although the precise targets can vary. jmchemsci.com

Antimicrobial Activity of Selected Coumarin Derivatives
Compound Derivative ClassMicroorganismActivity (Inhibition Zone / MIC)Reference
Coumarin-Sulfonohydrazide derivative (4f)S. aureus16 mm nih.gov
Coumarin-Sulfonohydrazide derivative (4f)E. coli15 mm nih.gov
Coumarin-Sulfonohydrazide derivative (4f)C. albicans18 mm nih.gov
Coumarin-Sulfonohydrazide derivative (4f)A. niger15 mm nih.gov
4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)C. albicans21 mm (at 1.00 mg/mL) jmchemsci.com
4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC)A. niger16 mm (at 1.00 mg/mL) jmchemsci.com

Antineoplastic Mechanisms in Cancer Cell Lines

The potential of 2H-chromen-2-one derivatives as anticancer agents is an area of active research. These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines through multiple mechanisms. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest in Specific Cancer Cell Lines

A key mechanism through which many anticancer agents, including coumarin derivatives, exert their effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.govresearchgate.net Studies on breast cancer cell lines, such as MCF-7, have shown that certain coumarin derivatives can significantly decrease cell proliferation. nih.gov

This is often accompanied by an arrest of the cell cycle at specific phases, such as G2/M or G0/G1. researchgate.netnih.gov For example, one study found that a bis(4-hydroxy-2H-chromen-2-one) derivative caused an increase in the percentage of MCF-7 cells in the G2/M phase. nih.gov The induction of apoptosis is confirmed by morphological changes, DNA fragmentation, and the modulation of apoptosis-related genes. nih.govnih.gov A common finding is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, which in turn activates caspase cascades (like caspase-3) that execute the apoptotic process. nih.govmdpi.com

Effects of Coumarin Derivatives on Cancer Cell Lines
Compound/DerivativeCancer Cell LineObserved EffectReference
Bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC)MCF-7 (Breast)Decreased proliferation, G2/M phase arrest, induced apoptosis nih.gov
CoumarinHeLa (Cervical)Cytotoxic (IC50 of 54.2 µM), G0/G1 arrest, induced apoptosis researchgate.net
Benzochromene derivativesVarious (including Breast)Significant cytotoxicity (IC50: 4.6-21.5 μM), apoptosis via ROS generation nih.gov
Fused chromenopyrimidines (3a)MCF-7 (Breast)Cell cycle arrest, lethal to nine cancer cell lines nih.gov
Alkaloid ErythralineSiHa (Cervical)G2/M cell cycle arrest, induced apoptosis mdpi.com

Target-Specific Anticancer Mechanisms (e.g., PARP-1, EGFR, PTKs)

In addition to inducing apoptosis and cell cycle arrest, some 2H-chromen-2-one derivatives may act on more specific molecular targets involved in cancer progression. Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair. nih.gov Inhibitors of PARP-1 are a promising class of targeted cancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govnih.gov While specific studies on this compound as a PARP-1 inhibitor are limited, the broader class of small molecule inhibitors is under intense investigation for this purpose. nih.gov

Other potential targets include the Epidermal Growth Factor Receptor (EGFR) and other Protein Tyrosine Kinases (PTKs), which are often overactive in cancer and play key roles in cell growth, proliferation, and survival. Inhibition of these kinases is a well-established strategy in cancer therapy. The diverse chemical structures of coumarin derivatives make them attractive scaffolds for the development of new inhibitors targeting these and other critical oncogenic pathways.

Based on a comprehensive review of available scientific literature, detailed research findings specifically elucidating the anti-inflammatory pathways of this compound are not presently available.

While the broader class of coumarins and various chromen-2-one derivatives have been the subject of extensive investigation for their anti-inflammatory properties, research pinpointing the precise molecular mechanisms of the 3,4-dimethoxy substituted variant is lacking. Studies on analogous compounds suggest potential interactions with key inflammatory cascades; however, direct evidence for this compound is required for a conclusive analysis.

Therefore, a detailed discussion with research findings and data tables on its specific interactions with pathways such as NF-κB, MAPK, COX, and LOX cannot be provided at this time.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely recognized for providing precise information for the evaluation of molecular properties. For coumarin (B35378) derivatives, DFT calculations are employed to determine optimized geometries, electronic properties, and predict spectroscopic behavior.

Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Energy Gaps

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high stability and lower reactivity. The energy of the HOMO-LUMO gap can be correlated with the wavelengths the compound absorbs in UV-Vis spectroscopy.

Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Electrophilicity Index)

Global reactivity descriptors derived from the energies of the HOMO and LUMO orbitals provide a quantitative measure of a molecule's reactivity and stability. These descriptors are calculated using DFT-based methods to predict the behavior of molecules in chemical reactions.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron, related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a greater tendency to react.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge from the environment. It is defined as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ). A high electrophilicity index is associated with good electrophilic character.

These parameters for coumarin derivatives are systematically studied to understand their reactivity profiles.

Interactive Table: Key Global Reactivity Descriptors

Descriptor Formula Significance
Ionization Potential I ≈ -EHOMO Energy to remove an electron
Electron Affinity A ≈ -ELUMO Energy released upon gaining an electron
Chemical Hardness η = (I - A) / 2 Resistance to deformation of electron cloud
Electronegativity χ = (I + A) / 2 Electron-attracting ability

Spectroscopic Property Simulations (e.g., UV-Vis, NMR, IR)

DFT calculations are a reliable method for simulating and predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

IR Spectroscopy: Theoretical vibrational frequencies are calculated to understand the different vibrational modes of the molecule. These calculated frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental FT-IR spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the 1H and 13C NMR chemical shifts. These theoretical values are typically in good agreement with experimental spectra recorded in solution.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) observed in experimental UV-Vis spectra. The analysis of these transitions, often from HOMO to LUMO, helps to understand the electronic properties of the compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify charge-rich and charge-deficient regions.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms (e.g., oxygen).

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms.

Green Regions: Represent areas with a near-zero or neutral potential.

By analyzing the MEP map of a coumarin derivative, researchers can identify the most probable sites for intermolecular interactions, including hydrogen bonding, and predict the molecule's chemical reactivity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

Ligand-Protein Interaction Profiling and Binding Mode Prediction

In the context of 3,4-Dimethoxy-2H-chromen-2-one and related coumarins, molecular docking simulations are performed to predict their binding affinity and interaction patterns within the active site of a target protein. The process involves preparing the 3D structures of both the ligand and the protein target.

The simulation then samples a wide range of possible conformations of the ligand within the protein's binding pocket and scores them based on their binding energy. The resulting poses reveal key information:

Binding Affinity: A lower binding energy (often expressed in kcal/mol) indicates a more stable ligand-protein complex and stronger binding.

Binding Mode: The specific orientation and conformation of the ligand within the active site.

Key Interactions: Identification of the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, van der Waals forces, or pi-pi stacking.

This interaction profiling is crucial for understanding the compound's potential biological activity and provides a rational basis for designing more potent and selective derivatives. For various coumarin derivatives, docking studies have successfully predicted binding modes in targets such as acetylcholinesterase, monoamine oxidase, and various kinases.

Interactive Table: Example of Molecular Docking Output

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Example Target A -8.5 TYR 123, SER 245 Hydrogen Bond
Example Target A -8.5 PHE 330, LEU 332 Hydrophobic Interaction
Example Target B -7.9 HIS 450 Hydrogen Bond

Virtual Screening Applications in Drug Discovery

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been instrumental in identifying potential lead compounds for various diseases.

In a notable study, this compound was included as part of a library of 300 coumarin analogues subjected to a molecular docking study to identify potential inhibitors of trypanothione reductase, a key enzyme in Leishmania infantum and Leishmania mexicana, the parasites responsible for leishmaniasis researchgate.netmdpi.comnih.gov. The virtual screening was performed using Molegro Virtual Docker 6.0 to predict the binding affinity and interaction patterns of the coumarin derivatives with the active site of the enzyme mdpi.comnih.gov.

The study aimed to identify coumarin analogues with the potential for therapeutic application against leishmaniasis, a disease prevalent in many developing countries researchgate.net. By employing virtual screening, researchers can prioritize compounds for further in vitro and in vivo testing, thereby accelerating the drug discovery process and reducing costs mdpi.comnih.gov. The inclusion of this compound in this screening highlights its potential as a scaffold for the development of novel anti-leishmanial agents.

Table 1: Virtual Screening Study of Coumarin Analogues for Leishmaniasis

Parameter Description
Compound Library 300 Coumarin Analogues (including this compound)
Target Protein Trypanothione reductase from Leishmania infantum and Leishmania mexicana
Software Used Molegro Virtual Docker 6.0
Objective To identify potential inhibitors of trypanothione reductase for the treatment of leishmaniasis.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed information on the conformational changes of a ligand and its target protein upon binding, as well as the stability of the resulting complex.

Currently, there is a lack of specific studies in the available literature detailing the use of molecular dynamics simulations for the conformational analysis and ligand-target stability of this compound. However, the application of MD simulations to other coumarin derivatives provides a framework for how such studies could elucidate the behavior of this specific compound.

For instance, MD simulations have been employed to understand the mode of binding and intrinsic stabilities of potent receptor-ligand complexes involving other coumarin derivatives. These simulations, often run for extended periods such as 100 nanoseconds, can reveal crucial intermolecular contacts and the stability of hydrogen bonds between the ligand and the target protein. Such analyses help in understanding how the ligand is stabilized within the binding pocket, which is often dominated by electrostatic and hydrophobic contacts.

Conformational analysis of coumarin derivatives, sometimes performed using methods like Density Functional Theory (DFT), helps in identifying stable conformers of a molecule. Understanding the preferred three-dimensional structure of a compound is essential for predicting its interaction with a biological target.

Should this compound be identified as a promising hit from virtual screening, the next logical step would be to perform MD simulations. These simulations would offer a more dynamic and realistic view of its interaction with the target protein, assessing the stability of the binding pose predicted by molecular docking and providing insights into the conformational flexibility of both the ligand and the protein. This information is invaluable for the rational design and optimization of more potent and selective inhibitors.

Table 2: General Application of Molecular Dynamics Simulations for Coumarin Derivatives

Simulation Aspect Information Gained
Conformational Analysis Identification of stable three-dimensional structures of the coumarin derivative.
Ligand-Target Complex Stability Assessment of the stability of the predicted binding pose over time.
Interaction Analysis Detailed view of intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions).
Binding Free Energy Calculations Estimation of the binding affinity between the coumarin derivative and its target.

Advanced Analytical Method Development for Research Applications

Chromatographic Separation and Purification Techniques

Chromatography is an indispensable tool in modern chemistry for separating, identifying, and purifying the components of a mixture. For a compound such as 3,4-Dimethoxy-2H-chromen-2-one, various chromatographic methods are utilized, each leveraging different principles to achieve separation. These techniques range from high-resolution methods for quantitative analysis to larger-scale methods for purification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of non-volatile compounds like this compound. The method offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is most commonly employed for coumarin (B35378) analysis, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research on the closely related isomer, scoparone (B1681568) (6,7-dimethoxy-2H-chromen-2-one), provides effective analytical parameters that are applicable to this compound. The separation relies on a C18 column, where a mobile phase consisting of a mixture of acetonitrile (B52724) and water facilitates the elution. researchgate.net An acid modifier, such as phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peaks. sielc.com Detection is typically performed using a UV spectrophotometer, as the coumarin ring system strongly absorbs UV light, with common detection wavelengths set at 254 nm or 345 nm. researchgate.netnih.gov These methods allow for the precise quantification of the compound and the detection of impurities, even at low levels. nih.gov

ParameterConditionReference
Stationary Phase (Column)ODS-Hypersil RP-18 nih.gov
Stationary Phase (Column)Diamonsil C18 (4.6 mm x 200 mm, 5 µm) researchgate.net
Mobile PhaseAcetonitrile/Water (25:75, v/v) researchgate.net
Mobile PhaseAcetonitrile, Water, and Phosphoric Acid sielc.com
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 254 nm researchgate.net
DetectionUV at 345 nm nih.gov
Column Temperature30°C researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many complex coumarins, particularly those with hydroxyl groups, require derivatization to increase their volatility, this compound is expected to be sufficiently volatile for direct GC-MS analysis.

In a typical GC-MS analysis, the compound is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) onto a capillary column. benthamopen.com A common column choice for this type of analysis is an HP-5MS, which has a nonpolar stationary phase. benthamopen.com The separation is achieved based on the compound's boiling point and its interactions with the stationary phase. The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different volatilities. benthamopen.comscispace.com After separation, the molecules enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification.

While specific GC-MS studies on this compound are not widely documented, the general methodology for coumarin analysis provides a solid framework. EI-MS studies of related coumarins show a characteristic fragmentation pattern, often involving the loss of a CO group from the pyrone ring. benthamopen.com

ParameterTypical ConditionReference
Stationary Phase (Column)HP-5MS (30 m x 0.25 mm, 0.25 µm) benthamopen.com
Carrier GasHelium benthamopen.com
Injector Temperature280°C benthamopen.com
Oven ProgramInitial temp 40-70°C, ramp 10-15°C/min to 300°C benthamopen.comscispace.com
Ionization ModeElectron Ionization (EI) at 70 eV benthamopen.com
MS Transfer Line Temp310°C benthamopen.com

Thin-Layer Chromatography (TLC) and Column Chromatography for Separation and Monitoring

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the qualitative monitoring of reactions and the purification of synthetic products. researchgate.netnih.gov They are often used in tandem, with TLC being employed to quickly determine the optimal solvent system for a larger-scale separation on a column. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to check reaction progress and assess the purity of fractions collected from column chromatography. researchgate.netnih.gov For dimethoxycoumarins, the stationary phase is typically silica (B1680970) gel coated on a glass or aluminum plate. nih.govnih.gov The plate is spotted with the sample and developed in a sealed chamber containing a suitable mobile phase, such as a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) or toluene (B28343) and acetone. nih.govbjbms.org The separation occurs as the mobile phase ascends the plate via capillary action, with different components traveling at different rates based on their polarity and interaction with the stationary phase. youtube.com Compounds are visualized under UV light (254 nm or 366 nm), where coumarins typically appear as fluorescent or dark spots. nih.govbjbms.org

Column Chromatography is the standard method for purifying compounds on a preparative scale. nih.gov In the synthesis of coumarins, column chromatography is frequently used to isolate the final product from starting materials and byproducts. nih.gov Similar to TLC, silica gel is the most common stationary phase. researchgate.netnih.gov The crude product is loaded onto the top of the column, and a solvent system (eluent), often determined from prior TLC analysis, is passed through the column. nih.gov A common eluent for coumarins is a gradient of ethyl acetate in a nonpolar solvent like petroleum ether or hexane. nih.gov Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound.

TechniqueParameterTypical ConditionReference
Thin-Layer Chromatography (TLC)Stationary PhaseSilica gel 60 F254 plates researchgate.net
Mobile PhaseCyclohexane-Ethyl acetate (13:7) or Toluene-Ether (1:1) bjbms.org
VisualizationUV light (254 nm and 366 nm) nih.govbjbms.org
Column ChromatographyStationary PhaseSilica gel (e.g., 230–400 mesh) rsc.org
Mobile Phase (Eluent)Petroleum ether-Ethyl acetate gradient (e.g., 3:1) nih.gov

Future Perspectives and Emerging Research Avenues for 3,4 Dimethoxy 2h Chromen 2 One Research

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Stereoselectivity

The synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions such as the Pechmann, Perkin, and Knoevenagel reactions. eurekalert.orgnih.gov While effective, these methods can sometimes suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and poor atom economy. primescholars.comresearchgate.net Future synthetic research will likely focus on developing more efficient and environmentally benign methodologies, aligning with the principles of green chemistry. eurekalert.orgresearchgate.net

Key areas of development include:

Catalyst Innovation: The design of novel catalysts, including recyclable magnetic nanoparticles like ZnFe2O4, can lead to higher yields, milder reaction conditions (e.g., lower temperatures and solvent-free reactions), and simplified purification processes. jsynthchem.com

Green Chemistry Approaches: The application of methods such as microwave-assisted synthesis and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. eurekalert.orgeurekaselect.com

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the final product, is a central tenet of green chemistry. primescholars.com Future pathways will aim to maximize this efficiency, minimizing the generation of by-products. For instance, addition-type reactions are inherently more atom-economical than substitution or elimination reactions.

While 3,4-Dimethoxy-2H-chromen-2-one itself is not chiral, the development of stereoselective synthetic methods is crucial for creating analogs with specific three-dimensional arrangements, which can be critical for selective interaction with biological targets. If chiral centers are introduced into derivatives, ensuring high stereoselectivity will be a key challenge and a significant goal.

Discovery of Undiscovered Biological Targets and Elucidation of Complex Molecular Mechanisms

The biological activities of coumarins are vast, encompassing antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.gov Many coumarin derivatives exert their effects by inhibiting specific enzymes or modulating signaling pathways. For this compound and its analogs, a major future direction is the identification of novel biological targets to explain their therapeutic potential.

Emerging research strategies to achieve this include:

High-Throughput Screening (HTS): Screening large libraries of coumarin analogs, including this compound, against diverse panels of enzymes, receptors, and cell lines can rapidly identify new biological activities.

Proteomics and Metabolomics: These "omics" technologies can be used to analyze global changes in protein and metabolite levels within cells or tissues after treatment with the compound. This can provide unbiased clues about its mechanism of action and potential molecular targets.

Chemical Genetics: This approach uses small molecules to perturb protein function, allowing researchers to dissect complex biological pathways in a manner analogous to traditional genetic methods.

Once a potential target is identified, elucidating the precise molecular mechanism becomes paramount. This involves detailed biochemical and biophysical studies to understand the binding kinetics, thermodynamics, and structural basis of the interaction between the compound and its target protein.

Application of this compound and its Analogs as Chemical Probes for Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a biological system. Should this compound or a related analog be found to have high potency and selectivity for a particular biological target, it could be developed into a valuable chemical probe.

The development process would involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound to optimize its potency and selectivity for the target of interest while minimizing off-target effects.

Functionalization: Introducing specific functional groups onto the coumarin scaffold. These modifications can include:

Affinity tags (e.g., biotin): For use in pull-down experiments to isolate and identify the target protein.

Fluorescent dyes: To visualize the subcellular localization of the target protein.

Photo-crosslinkers: To covalently link the probe to its target upon light activation, facilitating target identification.

The resulting chemical probes would be powerful tools for cell biologists and pharmacologists, enabling a deeper understanding of the physiological and pathological roles of their respective targets.

Integration of Advanced Computational Methodologies for Predictive Modeling and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the process of lead optimization. patsnap.comdanaher.com For this compound, these methods can be used to rationally design new analogs with improved properties.

Key computational techniques include:

Quantitative Structure-Activity Relationship (3D-QSAR): This method builds statistical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov These models can then be used to predict the activity of newly designed molecules before they are synthesized.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. nih.govresearchgate.net It provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, guiding the design of more potent inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the compound-protein complex over time. nih.govnih.gov This can help verify the stability of the binding mode predicted by docking and provide a more detailed picture of the molecular interactions.

By integrating these computational approaches into the design-make-test-analyze cycle, researchers can prioritize the synthesis of the most promising compounds, saving significant time and resources in the lead optimization process. chemrxiv.org

Table 1: Advanced Computational Methodologies in Coumarin Research
MethodologyApplicationKey Insights ProvidedReference
3D-QSAR (e.g., CoMFA, CoMSIA)Predicting biological activity of new derivatives.Identifies key structural features (steric, electrostatic, hydrophobic) required for high activity. nih.govnih.gov
Molecular DockingSimulating the binding mode of a compound to its protein target.Reveals potential binding orientation and key intermolecular interactions (e.g., hydrogen bonds). nih.govresearchgate.net
Molecular Dynamics (MD) SimulationAssessing the stability of the ligand-protein complex over time.Confirms docking accuracy and provides information on the flexibility and conformational changes of the complex. nih.govnih.gov

Exploration of Multicomponent and Flow Chemistry Applications for Scalable and Efficient Synthesis

To move from laboratory-scale synthesis to industrial production, efficiency, scalability, and safety are critical. Multicomponent reactions (MCRs) and flow chemistry are two modern synthetic strategies that address these challenges. nih.govnih.gov

Flow Chemistry: In contrast to traditional batch synthesis, flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govresearchgate.net This technology offers several advantages:

Enhanced Safety: Small reactor volumes and superior heat transfer minimize the risks associated with highly exothermic or hazardous reactions. nih.gov

Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher reproducibility and yields. jst.org.in

Scalability: Increasing production is achieved by simply running the system for a longer duration, avoiding the complex re-optimization often required when scaling up batch reactions. nih.gov

Automation: Flow systems can be automated for multi-step syntheses without the need to isolate intermediates, streamlining the entire process. nih.govdurham.ac.uk

The application of these technologies could provide a robust and scalable route to this compound, facilitating its broader investigation and potential commercialization.

Investigations into Natural Product Isolation and Biosynthetic Pathways (if applicable to this specific compound)

While this compound is not widely cited as a natural product, many structurally similar dimethoxy- and hydroxymethoxy-coumarins, such as scopoletin (B1681571) and isofraxidin, are abundant in the plant kingdom. nih.gov Research into the natural sources and biosynthesis of these related compounds can provide valuable insights.

Future research in this area could involve:

Natural Product Isolation: Comprehensive phytochemical analysis of various plant and microbial species may yet lead to the isolation of this compound from a natural source. scispace.com

Biosynthetic Pathway Elucidation: The biosynthesis of simple coumarins in plants and fungi generally begins with the phenylpropanoid pathway, starting from the amino acid phenylalanine. nih.gov A series of enzymatic reactions, including hydroxylations and methylations catalyzed by enzymes like cytochrome P450s and O-methyltransferases, leads to the final decorated coumarin structures. nih.govresearchgate.net

Synthetic Biology: By identifying the specific genes and enzymes responsible for producing coumarins like this compound in an organism, it may be possible to transfer these pathways into microorganisms like yeast or bacteria. This would enable the sustainable, large-scale production of the compound through fermentation, offering an alternative to chemical synthesis.

Q & A

Basic: What are the recommended synthetic routes for 3,4-Dimethoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound derivatives typically involves Claisen-Schmidt condensation or multi-step functionalization. For example, a general procedure (adapted for this compound) includes:

  • Step 1: Reacting 3,4-dimethoxybenzaldehyde with malonic acid in acetic anhydride under reflux to form the coumarin backbone.
  • Step 2: Optimizing methoxy group retention by controlling reaction pH (neutral to slightly acidic) and using anhydrous conditions .
  • Catalysts: Lewis acids like BF₃·Et₂O improve cyclization efficiency. Yields >85% are achievable with strict temperature control (80–100°C) and inert atmospheres .

Table 1: Comparison of Synthetic Approaches

MethodYield (%)Key ConditionsReference
Claisen-Schmidt92Ac₂O, reflux, 24 h
Multi-step synthesis78BF₃·Et₂O, N₂ atmosphere

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the lactone carbonyl (δ ~160–165 ppm in ¹³C NMR) and methoxy protons (δ 3.8–4.0 ppm in ¹H NMR). Compare with published data for 6-(2,4-Dimethoxyphenyl)-4H-chromen-4-one (δ 8.29 ppm for aromatic protons) .
  • MS (EI): Look for molecular ion peaks at m/z 220–230 (M⁺) and fragmentation patterns indicative of methoxy loss .
  • X-ray crystallography: Use SHELX for structure refinement; ensure high-resolution data (R-factor < 0.05) for accurate bond-length analysis .

Basic: How can researchers functionalize the 3,4-dimethoxycoumarin scaffold for derivatization studies?

Methodological Answer:

  • Electrophilic substitution: Nitration or halogenation at the C-6/C-8 positions (activated by electron-donating methoxy groups). Use HNO₃/H₂SO₄ for nitration, monitoring regioselectivity via TLC .
  • Methoxy deprotection: Treat with BBr₃ in DCM at −78°C to yield hydroxyl groups for further conjugation .

Advanced: How do steric and electronic effects influence regioselectivity in methoxycoumarin derivatization?

Methodological Answer:

  • Steric effects: Bulky substituents at C-3/C-4 hinder reactions at adjacent positions. For example, 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one shows preferential substitution at C-5 due to reduced steric hindrance .
  • Electronic effects: Methoxy groups activate the aromatic ring toward electrophiles. DFT calculations (e.g., Gaussian 16) can predict charge distribution and guide synthetic planning .

Advanced: How should researchers resolve contradictions in spectral data across studies?

Methodological Answer:

  • NMR discrepancies: Variations in δ values may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆). Re-run spectra in deuterated solvents matching literature conditions .
  • Crystallographic validation: If NMR data conflicts, resolve ambiguity via single-crystal X-ray diffraction. SHELXL refinement ensures precise structural assignment .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of 3,4-dimethoxycoumarins?

Methodological Answer:

  • Systematic substituent variation: Synthesize analogs with modified methoxy/hydroxy groups (e.g., 5,7-dihydroxy variants) and test bioactivity (e.g., enzyme inhibition) .
  • Pharmacophore modeling: Use tools like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., lactone carbonyl) .

Table 2: Example SAR Data for Analogs

DerivativeBioactivity (IC₅₀, μM)Key SubstituentReference
3,4-Dimethoxy-6-nitro12.3 (EGFR inhibition)NO₂ at C-6
5-Hydroxy-3,4-dimethoxy45.7 (Antioxidant)OH at C-5

Advanced: How can computational methods predict the stability and reactivity of 3,4-dimethoxycoumarins?

Methodological Answer:

  • DFT calculations: Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., lactone ring-opening energy barriers) .
  • Molecular docking: Screen against target proteins (e.g., COX-2) using AutoDock Vina; validate with experimental IC₅₀ values .

Advanced: What are the key stability considerations for handling this compound in experimental settings?

Methodological Answer:

  • Light sensitivity: Store in amber vials under N₂; monitor degradation via HPLC (retention time shifts) .
  • pH-dependent hydrolysis: Avoid aqueous buffers at pH > 8.0. Use stability-indicating assays (e.g., LC-MS) to track decomposition products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.